molecular formula C11H14N2O2 B13441594 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid

Cat. No.: B13441594
M. Wt: 206.24 g/mol
InChI Key: CJMOPGYPLISPLF-JTQLQIEISA-N
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Description

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid is a compound with a complex structure that includes a pyridine ring and a pyrrolidine ring

Preparation Methods

The synthesis of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid typically involves several steps. One common method includes the use of pyridine derivatives and pyrrolidine derivatives as starting materials. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid can be compared with other similar compounds, such as:

    2-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine: This compound has a similar structure but differs in the position of the carboxylic acid group.

    Pyridine and Pyrrole Derivatives: These compounds share the pyridine or pyrrole ring structure but may have different substituents and functional groups.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-13-4-2-3-10(13)8-5-9(11(14)15)7-12-6-8/h5-7,10H,2-4H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

CJMOPGYPLISPLF-JTQLQIEISA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CC(=CN=C2)C(=O)O

Canonical SMILES

CN1CCCC1C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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